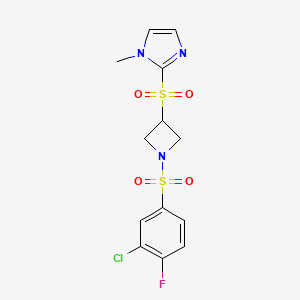
2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its systematic name, common name (if applicable), and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product. The synthesis of a compound can often be found in the scientific literature, particularly in journals of organic chemistry.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be found in chemical databases.Scientific Research Applications
Diazotransfer Reagents and Azide Synthesis
An efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, has been reported. This reagent is capable of acting as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. It can be prepared on a large scale from inexpensive materials, is shelf-stable, and is conveniently crystalline, highlighting its utility in synthesizing azide and diazo compounds for various research applications (Goddard-Borger & Stick, 2007).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the structural analogs of the given compound, have shown good antibacterial activities against rice bacterial leaf blight. These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have demonstrated better antibacterial activity than commercial agents, highlighting their potential in agricultural research and plant protection (Shi et al., 2015).
Proton-Conducting Membranes
Research on partially fluorinated copolymers bearing azole functions with sulfonated PEEK for proton exchange membrane fuel cells (PEMFC) operating at low relative humidity has shown the influence of the nature of the N-heterocycle on membrane microstructure, thermal properties, and water uptake. This demonstrates the compound's relevance in developing advanced materials for energy applications (Campagne et al., 2013).
Antifungal and Antimicrobial Applications
Halogenated imidazole derivatives have been studied for their antimicrobial activity. For example, derivatives of 1,5-diphenyl-1H-pyrazole, analogous to the structure of interest, have shown weak antimycotic and antibacterial activities against Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus. Modifications to these compounds have led to derivatives with enhanced antimicrobial properties, underlining the potential of structurally similar compounds in medicinal chemistry and drug development (Menozzi et al., 2004).
Safety And Hazards
The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions that should be taken when handling it.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it more efficiently.
properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O4S2/c1-17-5-4-16-13(17)23(19,20)10-7-18(8-10)24(21,22)9-2-3-12(15)11(14)6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGSXSDMYZOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


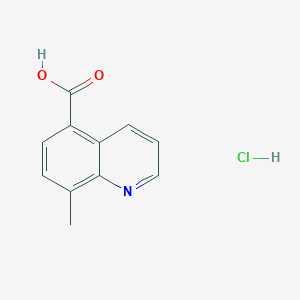
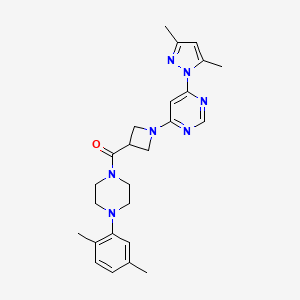

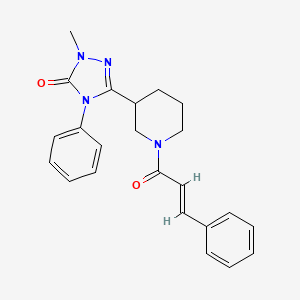

![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)
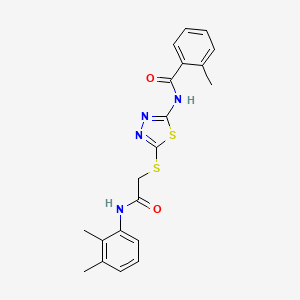
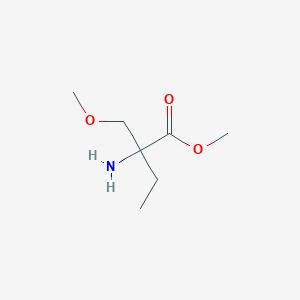
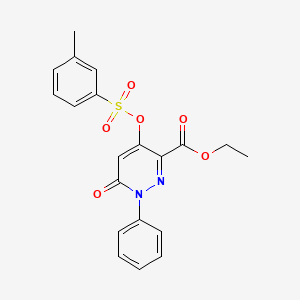
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)